1-[(3-Methylbutanoyl)oxy]pyrrolidine-2,5-dione
Overview
Description
The compound “1-[(3-Methylbutanoyl)oxy]pyrrolidine-2,5-dione” is a derivative of pyrrolidine-2,5-dione . Pyrrolidine-2,5-dione is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The five-membered pyrrolidine ring is one of the nitrogen heterocycles .
Synthesis Analysis
The synthesis of pyrrolidine-2,5-dione derivatives can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of pyrrolidine-2,5-dione derivatives is characterized by a five-membered pyrrolidine ring . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine-2,5-dione derivatives are influenced by steric factors . The structure–activity relationship (SAR) of the studied compounds is also an important aspect of their chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidine-2,5-dione derivatives are influenced by the introduction of heteroatomic fragments in these molecules . These fragments are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .Mechanism of Action
The mechanism of action of 1-[(3-Methylbutanoyl)oxy]pyrrolidine-2,5-dione is not fully understood. However, it is believed that the molecule acts as a proton acceptor, allowing the transfer of protons from one molecule to another. This proton transfer is believed to be responsible for the catalytic activity of this compound in certain reactions.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes and can inhibit the growth of certain bacteria. In addition, this compound has been found to have anti-inflammatory and antioxidant properties, and has been shown to have potential therapeutic applications in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
1-[(3-Methylbutanoyl)oxy]pyrrolidine-2,5-dione has several advantages for use in laboratory experiments. It is a relatively stable molecule and is not prone to hydrolysis or oxidation. In addition, this compound is relatively inexpensive and can be easily synthesized using a variety of methods. The main limitation of this compound is that it is not very soluble in water, which can limit its use in certain experiments.
Future Directions
The potential applications of 1-[(3-Methylbutanoyl)oxy]pyrrolidine-2,5-dione are vast and there are numerous possible future directions for research. Some possible future directions include the development of new synthetic methods for the synthesis of this compound, the exploration of its potential therapeutic uses, and the investigation of its potential as a drug delivery system. In addition, further research could be done to better understand the mechanism of action of this compound and to explore its potential applications in other fields, such as material science and energy storage.
Scientific Research Applications
1-[(3-Methylbutanoyl)oxy]pyrrolidine-2,5-dione has been used in a variety of scientific research applications. It has been used in the synthesis of small molecules, including drugs and natural products, as well as in the synthesis of peptides and proteins. It has also been used in the synthesis of polymers and nanoparticles. In addition, this compound has been used in the synthesis of organic materials for use in optoelectronic devices and in the synthesis of materials for use in energy storage devices.
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-methylbutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c1-6(2)5-9(13)14-10-7(11)3-4-8(10)12/h6H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRXBNGDPXLRLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)ON1C(=O)CCC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610087 | |
Record name | 1-[(3-Methylbutanoyl)oxy]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
282540-05-0 | |
Record name | 1-[(3-Methylbutanoyl)oxy]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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